molecular formula C10H13N3 B12219971 N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B12219971
M. Wt: 175.23 g/mol
InChI Key: KRNAPWQWOXYDPY-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a diazole ring The propan-2-yl group attached to the nitrogen atom in the diazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with isopropylamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine with similar structural features but different chemical properties.

    Diisopropylamine: A secondary amine with a similar propan-2-yl group but lacking the benzodiazole ring.

    Phenyl N-(propan-2-yl)carbamate: A carbamate derivative with a similar propan-2-yl group but different functional groups.

Uniqueness

N-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to its benzodiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-propan-2-yl-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H2,11,12,13)

InChI Key

KRNAPWQWOXYDPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC=CC=C2N1

Origin of Product

United States

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